4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
The compound 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a synthetic heterocyclic molecule featuring a tetrahydrobenzothieno-pyrimidine core fused with a piperazine moiety substituted with a 2,4-dimethylbenzyl group. The tetrahydrobenzothieno-pyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in cellular proliferation . The 2,4-dimethylbenzyl substituent on the piperazine ring may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C24H30N4S |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
4-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H30N4S/c1-16-4-6-19(18(3)12-16)14-27-8-10-28(11-9-27)23-22-20-13-17(2)5-7-21(20)29-24(22)26-15-25-23/h4,6,12,15,17H,5,7-11,13-14H2,1-3H3 |
InChI Key |
AMXLSOWIMPHJNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=C(C=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of thienopyrimidine derivatives. A series of compounds similar to the target compound were synthesized and evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives exhibited IC50 values ranging from 0.74 to 6.4 μM against chloroquine-resistant strains. Two specific compounds demonstrated significant activity with IC50 values of 0.75 μM and 0.74 μM respectively .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies assessed its cytotoxicity against various cancer cell lines, including human lung (A549) and cervical (HeLa) cells. The results indicated that certain derivatives displayed non-cytotoxic effects with substantial selectivity indices, suggesting their potential as therapeutic agents with minimal toxicity .
Neuropharmacological Effects
Thienopyrimidine derivatives have been recognized for their neuropharmacological effects. Research indicates that modifications in the piperazine ring can influence the binding affinity to neurotransmitter receptors, making these compounds candidates for treating neurological disorders such as depression and anxiety .
Structure-Activity Relationships (SAR)
The biological activity of the compound is significantly influenced by its structural features. Substituents on the aromatic rings play a crucial role in modulating activity against various biological targets. For example, variations in substituents have been shown to alter antiplasmodial activity and cytotoxicity profiles .
Case Studies
Several studies have documented the synthesis and evaluation of thienopyrimidine derivatives:
- Study on Antimalarial Activity : A library of thienopyrimidine derivatives was synthesized using multicomponent reactions and screened for antimalarial activity against P. falciparum. The study identified lead compounds with promising bioactivity and favorable pharmacokinetic profiles .
- Cytotoxicity Assessment : Another study focused on evaluating the cytotoxic effects of these compounds on cancer cell lines, revealing that some derivatives exhibited significant selectivity towards cancer cells while sparing normal cells .
Mechanism of Action
The mechanism of action of 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The benzyl group in 4c and 4d contributes to moderate melting points (134–143°C) and yields (65–70%), likely due to enhanced crystallinity compared to alkyl substituents . The target compound’s 2,4-dimethylbenzyl group may lower melting points slightly (inferred 130–140°C) due to steric hindrance.
- Electronegative substituents (e.g., 3,4-dichlorophenyl in ’s compound) may improve target binding but increase metabolic liabilities .
Biological Activity: Thieno-pyrimidine derivatives with thiadiazole or piperazine moieties () exhibit anticancer activity via kinase or enzyme inhibition.
Pharmacological Potential
- Anticancer Activity : Pyrimidine analogs in inhibit cancer cell growth (e.g., HOP-92 lung cancer at 10 μM), with activity modulated by substituent electronic properties . The target compound’s methyl groups may reduce toxicity compared to halogenated analogs (e.g., ).
- Enzyme Inhibition : Piperazine-containing compounds often target serotonin or dopamine receptors, but the dimethylbenzyl group’s steric bulk may shift selectivity toward kinases or topoisomerases .
Biological Activity
The compound 4-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural properties, and biological effects, particularly focusing on its pharmacological implications.
Chemical Structure and Properties
The chemical structure of the compound features a piperazine moiety linked to a benzothieno-pyrimidine framework. The presence of dimethylbenzyl groups and the tetrahydro structure contribute to its unique interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes:
- Formation of the piperazine ring : Starting with 2,4-dimethylbenzylamine and appropriate reagents.
- Cyclization : Utilizing thiophene derivatives to construct the benzothieno framework.
- Final modifications : Introducing methyl groups at specific positions to enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of piperazine exhibit a broad spectrum of antimicrobial activities. In particular, compounds similar to the target molecule have shown efficacy against various bacterial strains and fungi. For instance:
- In vitro studies demonstrated that piperazine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
- A structure-activity relationship (SAR) analysis suggested that modifications at the piperazine nitrogen significantly influence antimicrobial potency .
Anticancer Properties
The compound has also been evaluated for its anticancer potential:
- Cell line studies revealed that certain derivatives induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- For example, compounds with similar structural features have been reported to inhibit tumor proliferation in models of breast and lung cancers .
Neuropharmacological Effects
The piperazine ring is known for its neuropharmacological effects:
- Compounds containing this moiety have been linked to serotonin receptor modulation, suggesting potential applications in treating depression and anxiety disorders .
- Preliminary studies indicate that the target compound may exhibit anxiolytic effects in animal models.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antiviral Activity :
- Cytotoxicity Assays :
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
